1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

Physical Chemistry Materials Science Solid-State Formulation

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (CAS 30818-17-8) is a specialized pyrazolone intermediate with a unique 4-nitrophenyl and 3-pyrrolidino substitution pattern. Its high melting point (205-208°C) and electron-withdrawing nitro group provide distinct thermal stability and reactivity not found in methyl or amino analogs. Essential for synthesizing patented magenta dye-forming color couplers in silver halide photography. Procure this specific CAS to ensure spectral fidelity and formulation performance. Ideal for heterocyclic building block R&D.

Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
CAS No. 30818-17-8
Cat. No. B1360342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
CAS30818-17-8
Molecular FormulaC13H14N4O3
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2
InChIKeyGMXRVALYFNKUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (CAS 30818-17-8): A Pyrazolone-Based Color Coupler Intermediate for Photographic and Research Applications


1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (CAS 30818-17-8) is a synthetic organic compound belonging to the pyrazolone family. Structurally, it features a 2-pyrazolin-5-one core substituted with a 4-nitrophenyl group at the N-1 position and a pyrrolidino (cyclic amine) group at the C-3 position [1]. Its primary documented industrial application is as a key intermediate in the synthesis of magenta dye-forming color couplers for silver halide color photographic materials [2]. The compound is characterized by a high melting point (205-208 °C), moderate lipophilicity (XLogP ≈ 1.3), and the presence of a strong electron-withdrawing nitro group, which imparts distinct electronic properties compared to its amino- or methyl-substituted analogs [1][3].

Why Generic Substitution of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (CAS 30818-17-8) is Problematic: Critical Differentiators in Physicochemical and Functional Properties


Within the pyrazolone class, seemingly minor structural variations lead to substantial differences in key physicochemical properties that dictate performance in specific applications. Substituting the 4-nitrophenyl group with an aminophenyl group (e.g., CAS 30707-77-8) reduces the density by over 6% (from 1.47 to 1.38 g/cm³) and eliminates the strong electron-withdrawing character necessary for certain coupling reactions [1]. Replacing the 3-pyrrolidino group with a 3-methyl group (e.g., CAS 6402-09-1) lowers the melting point by over 15°C and reduces molecular weight, impacting thermal stability and solubility profiles . Even a change to the unsubstituted 1-phenyl-3-methyl-5-pyrazolone (CAS 89-25-8) results in a density drop to 1.12 g/cm³ and a melting point reduction of nearly 80°C . The following quantitative evidence demonstrates why 1-(4-nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one cannot be simply interchanged with its closest analogs without compromising application-specific performance.

Product-Specific Quantitative Evidence Guide for 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (CAS 30818-17-8)


Density Comparison: Higher Mass Per Unit Volume Relative to Amino Analog

The target compound exhibits a measured density of 1.47 g/cm³, which is 6.5% higher than the 1.38 g/cm³ density of its closest structural analog, 1-(4-aminophenyl)-3-(1-pyrrolidino)-5-pyrazolone (CAS 30707-77-8) [1]. This difference arises from the replacement of the electron-donating amino group with an electron-withdrawing nitro group, leading to a more compact molecular packing in the solid state.

Physical Chemistry Materials Science Solid-State Formulation

Melting Point Analysis: Significantly Higher Thermal Stability vs. Methyl and Unsubstituted Analogs

The target compound has a melting point range of 205-208 °C . This is 15-20°C lower than the 3-methyl-1-(4-nitrophenyl)-5-pyrazolone analog (CAS 6402-09-1, m.p. 220-225 °C) but substantially higher—by approximately 79 °C—than the unsubstituted 1-phenyl-3-methyl-5-pyrazolone (CAS 89-25-8, m.p. 126-128 °C) . The presence of the bulky pyrrolidino group and the nitro substituent collectively contribute to this intermediate thermal profile.

Thermal Analysis Process Chemistry Crystallization

Electronic Differentiation: Strong Electron-Withdrawing Nitro Group Enhances Reactivity in Coupling Reactions

The presence of the 4-nitrophenyl group provides a strong electron-withdrawing effect (Hammett σp ≈ +0.78) that is absent in analogs with electron-donating substituents (e.g., 4-aminophenyl, σp ≈ -0.66) or unsubstituted phenyl rings [1]. This electronic difference directly influences the compound's reactivity as a color coupler intermediate. Patents specifically claim 3-cyclicamino-5-pyrazolones, such as the target compound, as valuable magenta dye-forming couplers due to their ability to form azamethine dyes upon reaction with oxidized color developers [2].

Medicinal Chemistry Organic Synthesis Photographic Chemistry

Purity and Quality Control Specifications: Guaranteed Minimum Purity and Defined Physical Form

Reputable suppliers specify a minimum purity of ≥95% (typically >98% by HPLC) for 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, with a controlled melting point of 205-208 °C and an appearance as an orange-yellow crystalline powder [1]. This level of characterization is often not consistently reported for less common analogs, providing a clear procurement advantage. The compound's purity is critical for its use as a synthetic intermediate, where impurities can lead to unwanted side reactions or color shifts in final products.

Quality Control Analytical Chemistry Procurement

Best Research and Industrial Application Scenarios for 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (CAS 30818-17-8)


Synthesis of Magenta Dye-Forming Color Couplers for Photographic Materials

The compound serves as a critical intermediate in the synthesis of 3-cyclicamino-5-pyrazolone magenta couplers, as disclosed in U.S. Patent 3,615,506 [1]. Its specific electronic profile (nitro group) and structural features enable the formation of azamethine dyes with desired spectral properties upon reaction with oxidized color developers. Procurement of this specific intermediate is essential for replicating patented formulations and achieving the intended hue and stability in color photographic emulsions.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

Pyrazolones are a privileged scaffold in drug discovery, and the nitro-substituted variant offers a distinct electronic environment compared to amino or methyl analogs [2]. Its higher density and thermal stability make it a suitable candidate for solid-state formulation studies or as a building block in the synthesis of more complex heterocyclic systems where the electron-withdrawing nitro group can be exploited for further functionalization or as a handle for bioreductive activation.

Analytical Method Development and Reference Standard Use

With well-defined physical properties (melting point 205-208 °C, density 1.47 g/cm³) and high commercial purity specifications (≥95%), this compound is suitable for use as a reference standard in HPLC method development, stability testing, and quality control of related pyrazolone intermediates [3]. Its strong UV absorbance due to the nitrophenyl chromophore makes it readily detectable in common analytical workflows.

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